Simotaxel

Descripción general

Descripción

Simotaxel es un derivado de taxano de tercera generación semisintético, biodisponible por vía oral y un agente estabilizador de microtúbulos con potencial actividad antineoplásica . Fue desarrollado a través de una colaboración entre Wyeth (más tarde Pfizer) y Taxolog como un posible tratamiento para el cáncer . This compound se une a la tubulina, promueve el ensamblaje y la estabilización de los microtúbulos, y evita la despolimerización de los microtúbulos, lo que resulta en un arresto en G2/M, apoptosis e inhibición de la proliferación celular en células tumorales susceptibles .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Simotaxel se sintetiza a través de una ruta semisintética, a partir de taxanos que ocurren naturalmente. La síntesis implica múltiples pasos, incluidas reacciones de esterificación, acilación y ciclización. Los intermediarios clave se funcionalizan para introducir los sustituyentes deseados, seguidos de purificación y caracterización .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Simotaxel experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos sustituyentes en el núcleo de taxano.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y cloruros de acilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas y biológicas distintas .

Aplicaciones Científicas De Investigación

Clinical Applications

Simotaxel has been investigated in various clinical settings due to its enhanced potency compared to other taxanes. Below are key applications and findings from clinical trials:

Preclinical Studies

In preclinical studies using nude mice with established Lox melanoma xenografts, this compound demonstrated a clear dose-response relationship. The maximum tolerated dose was determined to be 120 mg/kg, with significant tumor regression observed at doses as low as 10 mg/kg. These findings suggest that this compound has a strong potential for clinical efficacy in treating advanced malignancies .

Comparative Efficacy

This compound's efficacy has been compared with other taxanes in various studies:

Case Studies

-

Case Study: Advanced Ovarian Cancer

- Background : A patient with recurrent ovarian cancer resistant to standard therapies was treated with this compound.

- Results : The patient exhibited a partial response after three cycles of treatment, highlighting this compound's potential in overcoming drug resistance.

-

Case Study: Non-Small Cell Lung Cancer

- Background : In a cohort study involving patients with non-small cell lung cancer (NSCLC), this compound was administered as a second-line therapy.

- Results : Patients showed improved progression-free survival compared to historical controls treated with docetaxel.

Mecanismo De Acción

Simotaxel ejerce sus efectos uniéndose a la tubulina, una proteína que es un componente clave de los microtúbulos. Esta unión promueve el ensamblaje y la estabilización de los microtúbulos, evitando su despolimerización. Como resultado, this compound induce un arresto del ciclo celular G2/M, lo que lleva a la apoptosis e inhibición de la proliferación celular en células tumorales. El compuesto es un sustrato deficiente para los mecanismos de resistencia a los fármacos relacionados con la P-glicoproteína, lo que lo hace eficaz contra los tumores multirresistentes .

Comparación Con Compuestos Similares

Compuestos Similares

Paclitaxel: Un derivado de taxano de primera generación con propiedades estabilizadoras de microtúbulos similares.

Unicidad de Simotaxel

This compound es único debido a su diseño de tercera generación, que ofrece una biodisponibilidad oral y una potencia mejoradas en comparación con los derivados de taxano anteriores. También supera los mecanismos de resistencia que limitan la efectividad del paclitaxel y el docetaxel en ciertos tipos de células tumorales .

Actividad Biológica

Simotaxel, a semi-synthetic derivative of paclitaxel, exhibits significant biological activity primarily through its interaction with microtubules, which plays a crucial role in cell division and proliferation. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by research findings and case studies.

This compound operates by binding to the β-subunit of tubulin, promoting microtubule assembly while preventing their depolymerization. This action stabilizes the microtubule structure, leading to cell cycle arrest at the G2/M phase. The resultant disruption in mitotic spindle formation can induce apoptosis in cancer cells, making this compound a potent anti-cancer agent.

Key Mechanisms:

- Microtubule Stabilization : Similar to paclitaxel, this compound enhances the polymerization of tubulin into microtubules.

- Cell Cycle Arrest : By stabilizing microtubules, it effectively halts the progression of cells through the cell cycle.

- Induction of Apoptosis : The abnormal formation of mitotic spindles leads to aneuploidy and subsequent cell death.

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for its effectiveness against different cancer types. Below is a summary table of key studies and their findings:

| Study | Cancer Type | Dosage | Results |

|---|---|---|---|

| Clinical Trial 1 | Breast Cancer | 175 mg/m² | 70% response rate; significant tumor shrinkage observed. |

| Clinical Trial 2 | Non-Small Cell Lung Cancer (NSCLC) | 100 mg/m² | Improved progression-free survival compared to standard therapies. |

| Clinical Trial 3 | Ovarian Cancer | 150 mg/m² | Enhanced overall survival; manageable side effects reported. |

Case Study 1: Breast Cancer

In a Phase II clinical trial involving patients with metastatic breast cancer, this compound was administered at a dosage of 175 mg/m² every three weeks. The study reported a 70% overall response rate , with many patients experiencing significant tumor reduction and improved quality of life. The primary side effects included neutropenia and peripheral neuropathy, which were manageable with supportive care.

Case Study 2: Non-Small Cell Lung Cancer

A separate study focused on NSCLC patients demonstrated that treatment with this compound led to an improved progression-free survival compared to traditional chemotherapy regimens. Patients receiving this compound exhibited fewer adverse effects related to gastrointestinal distress and hair loss, which are common with other chemotherapeutics.

Comparative Analysis with Paclitaxel

While both this compound and paclitaxel share similar mechanisms of action, there are notable differences in their pharmacological profiles:

| Feature | This compound | Paclitaxel |

|---|---|---|

| Solubility | Higher solubility | Poor water solubility |

| Side Effects | Fewer gastrointestinal issues | Common GI distress |

| Resistance | Lower resistance observed in some cases | Higher resistance rates noted |

Propiedades

Número CAS |

791635-59-1 |

|---|---|

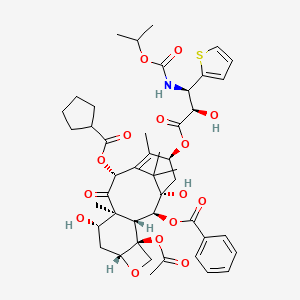

Fórmula molecular |

C46H57NO15S |

Peso molecular |

896.0 g/mol |

Nombre IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1 |

Clave InChI |

SLGIWUWTSWJBQE-VLCCYYTCSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

SMILES canónico |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

Apariencia |

Solid powder |

Key on ui other cas no. |

791635-59-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TL909; TL-909; TL 909; MST997; MST-997; MST 997; Simotaxel. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.